molecular formula C14H21N3O2 B3308283 N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide CAS No. 937631-19-1

N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide

Cat. No.: B3308283
CAS No.: 937631-19-1
M. Wt: 263.34 g/mol
InChI Key: HLSBQKZCGILRMR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide involves several steps. One common synthetic route includes the reaction of 3-(aminomethyl)phenylamine with 3-(morpholin-4-yl)propanoic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the morpholinyl group can enhance the compound’s solubility and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-3-morpholin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-11-12-2-1-3-13(10-12)16-14(18)4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSBQKZCGILRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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